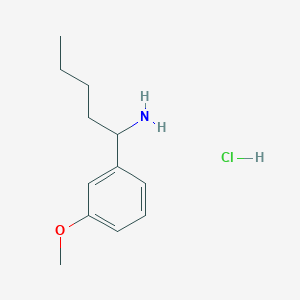

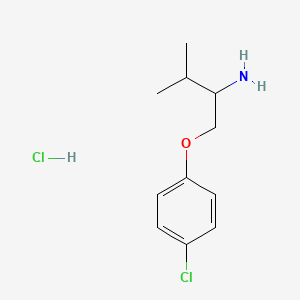

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride

Vue d'ensemble

Description

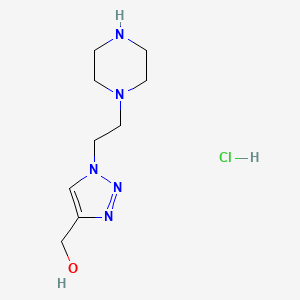

The compound “1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride” is a chemical compound that contains a furan ring . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, furan derivatives can be synthesized through various methods . For example, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for antitubercular activity .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis

Furan derivatives have unique physical and chemical properties that can be analyzed using various techniques .Applications De Recherche Scientifique

Catalytic Organic Synthesis

Furan derivatives have been used in the realm of catalytic organic synthesis . For instance, a study integrated biomass catalytic conversion with organic synthesis techniques to convert N-acetylglucosamine into 5-hydroxymethylfurfural (HMF), a furan derivative . This process demonstrates the feasibility of converting biomass into valuable chemical precursors and exemplifies the synthesis of novel compounds through green chemistry principles .

Antibacterial Activity

Furan derivatives have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . The furan nucleus is an essential synthetic technique in the search for new drugs .

Biomass Conversion

Furan derivatives, including “1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride”, could potentially be used in biomass conversion . Biomass is progressively recognized as a sustainable alternative to fossil fuels due to its renewable nature . Furan derivatives have been efficiently catalyzed from biomass .

Green Chemistry

The use of furan derivatives aligns with the principles of green chemistry . The successful execution of methodologies involving furan derivatives offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .

Pharmaceutical Applications

Furan derivatives have been used as precursors for pharmaceuticals . Their significance lies not only in their role as a precursor for various applications but also in the substantial biological activity of its derivatives , highlighting its versatility and potential in sustainable chemistry and green technology.

Synthesis of Novel Compounds

Furan derivatives have been used in the synthesis of novel compounds . For example, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone was used to synthesize a new compound . This showcases the potential of furan derivatives in the creation of new chemical entities.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(furan-2-yl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c1-8(2)5-6-9(11)10-4-3-7-12-10;/h3-4,7-9H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWRQZUOGEOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-2-amine hydrochloride](/img/structure/B1471459.png)

![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471469.png)

![7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1471470.png)